molecular formula C10H18N2O4 B6145555 1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid CAS No. 1824207-89-7

1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid

Cat. No.: B6145555
CAS No.: 1824207-89-7
M. Wt: 230.3
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Description

1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid is a compound with significant importance in organic chemistry. It is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules. The compound is characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid typically involves the protection of the amino group of pyrrolidine-2-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow microreactor systems. This method enhances the efficiency, versatility, and sustainability of the process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid is unique due to its pyrrolidine ring structure, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of cyclic peptides and other constrained molecules .

Properties

CAS No.

1824207-89-7

Molecular Formula

C10H18N2O4

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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